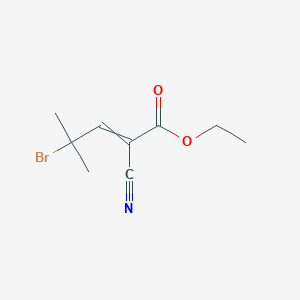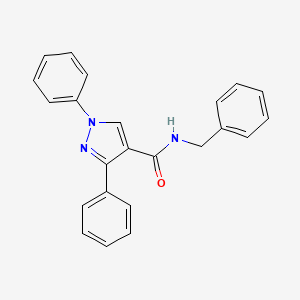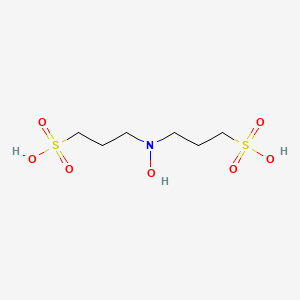
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is a chemical compound with the following structural formula:
CH3−C(CN)=C(Br)−COOCH2CH3
This compound belongs to the class of α,β-unsaturated esters. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Suzuki–Miyaura Coupling:
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate can be synthesized via Suzuki–Miyaura cross-coupling. This reaction involves the coupling of an aryl or vinyl boronate with an organic halide (in this case, the bromide) using a palladium catalyst. The boronate reagent plays a crucial role in this process .
- The general reaction scheme is as follows:
Br-C(CN)=C(OEt)+B(pin)Pd catalystC(CN)=C(OEt)+B(pin)Br
- Here, B(pin) represents a boronate reagent (e.g., pinacol boronic ester).
- The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
- While specific industrial methods for producing this compound may not be widely documented, the Suzuki–Miyaura coupling can be scaled up for industrial applications.
Chemical Reactions Analysis
Reactivity: Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is an α,β-unsaturated ester, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may have bioactive properties, warranting further investigation.
Industry: Used in fine chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate shares similarities with other α,β-unsaturated esters, but its unique combination of functional groups sets it apart.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Properties
CAS No. |
125001-31-2 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
ethyl 4-bromo-2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-8(12)7(6-11)5-9(2,3)10/h5H,4H2,1-3H3 |
InChI Key |
VQLSIHKWBKBGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)





![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)



![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
